Cas no 160147-77-3 (1-Mono-10(Z)-pentadecenoin)

1-Mono-10(Z)-pentadecenoin Chemical and Physical Properties
Names and Identifiers
-
- 10-Pentadecenoic acid, 2,3-dihydroxypropyl ester, (10Z)-
- 1-Mono-10(Z)-pentadecenoin
-
- Inchi: 1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)22-16-17(20)15-19/h5-6,17,19-20H,2-4,7-16H2,1H3/b6-5-
- InChI Key: JZGMGGOBAGTAIR-WAYWQWQTSA-N
- SMILES: C(OCC(O)CO)(=O)CCCCCCCC/C=C\CCCC
Experimental Properties
- Density: 0.988±0.06 g/cm3(Predicted)
- Boiling Point: 442.6±30.0 °C(Predicted)
- pka: 13.16±0.20(Predicted)
1-Mono-10(Z)-pentadecenoin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Larodan | 31-1510-7-25mg |
1-Mono-10(Z)-pentadecenoin |
160147-77-3 | >99% | 25mg |
€230.00 | 2025-03-07 |
1-Mono-10(Z)-pentadecenoin Related Literature
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
3. Book reviews
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
Additional information on 1-Mono-10(Z)-pentadecenoin
Recent Advances in the Study of 160147-77-3 and 1-Mono-10(Z)-pentadecenoin in Chemical Biology and Medicine
The compound 160147-77-3 and its derivative, 1-Mono-10(Z)-pentadecenoin, have recently garnered significant attention in the field of chemical biology and medicinal research. These molecules are being investigated for their potential therapeutic applications, particularly in the areas of metabolic disorders and inflammatory diseases. This research brief aims to synthesize the latest findings and provide a comprehensive overview of their biological activities, mechanisms of action, and potential clinical applications.
Recent studies have highlighted the unique structural properties of 160147-77-3, which contribute to its bioactivity. The compound exhibits a high affinity for specific cellular receptors, making it a promising candidate for targeted therapy. Meanwhile, 1-Mono-10(Z)-pentadecenoin, a monoacylglycerol derivative, has been shown to modulate lipid metabolism and exhibit anti-inflammatory effects. These properties are particularly relevant in the context of diseases such as obesity, diabetes, and atherosclerosis.
One of the key findings from recent research is the role of 1-Mono-10(Z)-pentadecenoin in the regulation of PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), a nuclear receptor involved in lipid metabolism and glucose homeostasis. Experimental data suggest that this compound can activate PPARγ, leading to improved insulin sensitivity and reduced adipose tissue inflammation. These findings open new avenues for the development of novel therapeutics for metabolic syndrome and related conditions.
In addition to its metabolic effects, 1-Mono-10(Z)-pentadecenoin has demonstrated potential as an anti-inflammatory agent. Preclinical studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in chronic inflammatory diseases. This dual functionality—metabolic regulation and anti-inflammatory action—positions 1-Mono-10(Z)-pentadecenoin as a multifunctional compound with broad therapeutic potential.
The synthesis and optimization of 160147-77-3 and its derivatives have also been a focus of recent research. Advances in chemical synthesis techniques have enabled the production of these compounds with higher purity and yield, facilitating further biological evaluation. Moreover, structure-activity relationship (SAR) studies have provided insights into the molecular modifications that can enhance their bioactivity and reduce potential side effects.
Despite these promising developments, challenges remain in the translational application of these compounds. Issues such as bioavailability, pharmacokinetics, and long-term safety need to be addressed through rigorous preclinical and clinical studies. Collaborative efforts between chemists, biologists, and clinicians will be essential to overcome these hurdles and bring these potential therapeutics to the market.
In conclusion, the latest research on 160147-77-3 and 1-Mono-10(Z)-pentadecenoin underscores their potential as innovative therapeutic agents for metabolic and inflammatory diseases. Continued investigation into their mechanisms of action and optimization of their chemical properties will be critical for realizing their full clinical potential. This brief serves as a valuable resource for researchers and professionals in the field, providing a snapshot of the current state of knowledge and future directions for study.
160147-77-3 (1-Mono-10(Z)-pentadecenoin) Related Products
- 1021255-34-4(ethyl 4-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate)
- 1934455-14-7(3H,4H,5H-pyridazino4,5-bindole-4-thione)
- 1904280-39-2(1-(furan-2-carbonyl)-4-(1-methyl-1H-imidazol-4-yl)sulfonyl-1,4-diazepane)
- 2411246-15-4(2-Chloro-1-[2-[2-(1-methylpyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl]propan-1-one)
- 2227834-47-9(rac-(1R,3S)-3-(3-tert-butylphenyl)-2,2-dimethylcyclopropan-1-amine)
- 2159091-30-0(4-(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenylaniline)
- 1806902-09-9(3-Amino-2-(chloromethyl)-5-(difluoromethyl)-4-nitropyridine)
- 881040-53-5(5-(piperidin-2-yl)-1,3,4-thiadiazol-2-amine)
- 2172023-98-0(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylpropanoic acid)
- 2228096-07-7(3-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-2-hydroxy-2-methylpropanoic acid)



